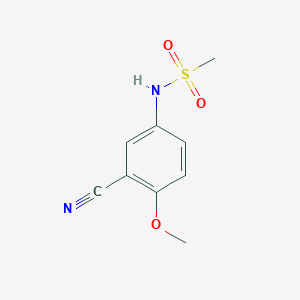

N-(3-cyano-4-methoxyphenyl)methanesulfonamide

Description

N-(3-Cyano-4-methoxyphenyl)methanesulfonamide (C₉H₉N₂O₃S, molar mass 225.24 g/mol) is a sulfonamide derivative characterized by a methanesulfonamide group attached to a phenyl ring substituted with a cyano (–CN) group at the 3-position and a methoxy (–OCH₃) group at the 4-position.

Properties

Molecular Formula |

C9H10N2O3S |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

N-(3-cyano-4-methoxyphenyl)methanesulfonamide |

InChI |

InChI=1S/C9H10N2O3S/c1-14-9-4-3-8(5-7(9)6-10)11-15(2,12)13/h3-5,11H,1-2H3 |

InChI Key |

SKOIJLXCPVPDPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-cyano-4-methoxyphenyl)methanesulfonamide can be achieved through several methods. One of the most versatile and economical methods involves the treatment of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-cyano-4-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and methoxy groups.

Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions with common bidentate reagents to form heterocyclic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include alkyl cyanoacetates, phenyl isothiocyanate, and various catalysts. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .

Scientific Research Applications

N-(3-cyano-4-methoxyphenyl)methanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-cyano-4-methoxyphenyl)methanesulfonamide involves its interaction with molecular targets and pathways. The cyano and methoxy groups play a crucial role in its reactivity and biological activity. The compound can intercalate into double-stranded DNA, affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, leading to the unwinding of the helical structure .

Comparison with Similar Compounds

Comparison with Similar Methanesulfonamide Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-(3-cyano-4-methoxyphenyl)methanesulfonamide with related compounds:

Key Observations:

- This may influence binding to biological targets or metabolic stability.

- Solubility: The amino group in N-(4-amino-3-methoxyphenyl)methanesulfonamide () likely enhances aqueous solubility compared to the cyano analog.

- Hazard Profile : N-(3-chloro-4-methylphenyl)methanesulfonamide is classified as an irritant (), while m-AMSA exhibits dose-limiting hematological toxicity ().

Anti-Inflammatory Activity ()

N-(4-Arylamidophenyl)methanesulfonamide derivatives demonstrated significant anti-inflammatory effects in mice, reducing xylene-induced ear edema.

Antitumor Activity ()

m-AMSA, a structurally complex analog, showed antitumor activity in phase I trials but caused severe leukopenia and thrombocytopenia. The acridinylamino moiety is essential for its DNA intercalation properties, a mechanism unlikely in the simpler cyano-methoxy derivative.

Antimicrobial and Antioxidant Potential ()

N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide exhibited antibacterial and antioxidant behavior, highlighting the role of sulfonamide derivatives in diverse therapeutic areas. The cyano group in the main compound may enhance oxidative stability or target specificity.

Biological Activity

N-(3-cyano-4-methoxyphenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(3-cyano-4-methoxyphenyl)methanesulfonamide involves the reaction of 3-cyano-4-methoxyaniline with methanesulfonyl chloride. The structural modifications around the methanesulfonamide moiety can significantly influence its biological activity.

Key Structural Characteristics:

- Amino Group Positioning: The positioning of the amino group is crucial; alterations can lead to variations in cytotoxicity.

- Substituent Effects: The presence of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with biological targets.

Anticancer Properties

N-(3-cyano-4-methoxyphenyl)methanesulfonamide has demonstrated notable anticancer activity across various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(3-cyano-4-methoxyphenyl)methanesulfonamide | DU145 (Prostate) | 10 |

| K562 (Leukemia) | 8 | |

| MDA-MB-231 (Breast) | 12 | |

| U-87 (Glioblastoma) | 6 |

The compound exhibited an IC50 value as low as 6 μM against U-87 glioblastoma cells, indicating potent cytotoxicity. These values suggest that it could be a candidate for further development in cancer therapy.

The mechanisms underlying the anticancer effects of N-(3-cyano-4-methoxyphenyl)methanesulfonamide include:

- Microtubule Disruption: Similar to other sulfonamide derivatives, this compound may interfere with microtubule dynamics, leading to cell cycle arrest in the mitotic phase.

- Caspase Activation: Induction of apoptosis via caspase activation has been observed, contributing to its cytotoxic effects.

- Blood-Brain Barrier Permeability: Preliminary studies suggest that this compound may possess favorable pharmacokinetic properties, including enhanced permeability across the blood-brain barrier, which is advantageous for treating central nervous system tumors.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of N-(3-cyano-4-methoxyphenyl)methanesulfonamide:

- In Vivo Studies: Animal models have shown significant tumor size reduction when treated with this compound, supporting its potential as an effective anticancer agent .

- Comparative Analysis: When compared to established chemotherapeutics, this compound demonstrated lower toxicity to normal cells while maintaining high potency against tumor cells .

Table 2: Comparative Efficacy in Animal Models

| Treatment | Tumor Type | Tumor Volume Reduction (%) |

|---|---|---|

| N-(3-cyano-4-methoxyphenyl)methanesulfonamide | Xenograft Model | 75 |

| Standard Chemotherapy | Various | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.